6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione
Description
Properties
IUPAC Name |
1,5,6,7,8,9-hexahydropyrimido[4,5-c]azepine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7-5-2-1-3-9-4-6(5)10-8(13)11-7/h9H,1-4H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVVFKLPGFLSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione is a heterocyclic compound notable for its unique fused pyrimidine and azepine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological applications. This article aims to detail the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, indicating a complex structure that contributes to its reactivity and biological interactions. The tetrahydro configuration suggests saturation in the azepine ring, which plays a crucial role in its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has been shown to possess antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests potential efficacy against various pathogens.
- CNS Activity : Due to its interaction with neurotransmitter systems, particularly the serotonin receptors (5-HT), this compound may exhibit central nervous system (CNS) effects including anxiolytic and antidepressant activities .
Mechanistic Studies
Understanding the mechanism of action for this compound involves examining its binding affinity to various receptors. Notably:
- Serotonin Receptors : Studies indicate that this compound acts as an agonist at the 5-HT receptor. This interaction may contribute to its potential therapeutic effects in treating mood disorders .
- G Protein-Coupled Receptors (GPCRs) : The compound's ability to modulate GPCRs highlights its relevance in drug development targeting various signaling pathways involved in physiological processes .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound within the broader landscape of heterocyclic compounds, a comparison with structurally related compounds is beneficial:
| Compound Name | Structure Type | Biological Activity | Distinguishing Features |
|---|---|---|---|
| 6-Methylpyrimidinone | Pyrimidine derivative | Antimicrobial | Lacks azepine ring |
| 7-Azabicyclo[2.2.1]heptane | Azabicyclic compound | CNS stimulant | Different ring system |
| 5H-Dibenzo[c,e]azepine | Dibenzoazepine | Antidepressant | Contains two benzene rings |
This table illustrates how this compound is unique due to its specific combination of structural components that enhance its pharmacological profile.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Synthesis and Evaluation : A study synthesized various derivatives of pyrimidoazepines and evaluated their activity against cancer cell lines. The results indicated that certain modifications significantly improved potency against tumor cells .
- Pharmacokinetics : Research into the pharmacokinetics of similar compounds has shown that modifications can lead to better absorption and distribution profiles in vivo . These findings suggest avenues for optimizing this compound for therapeutic use.
Scientific Research Applications
Medicinal Chemistry
6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione is being investigated for its potential therapeutic applications:
- Antidepressant Activity : Research indicates that derivatives of pyrimido[4,5-c]azepines may act as agonists at serotonin receptors (e.g., 5-HT2C), suggesting potential use in treating mood disorders .
- Anticancer Properties : Initial studies have shown that compounds within this class exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways related to cell survival .
The compound's biological activities are attributed to its ability to interact with multiple molecular targets:
- Antimicrobial Effects : Some derivatives have demonstrated promising antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics .
- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and neuroinflammation, which could be beneficial in neurodegenerative diseases .
Case Study 1: Antidepressant Research
A study published in a pharmacological journal evaluated the effects of a series of pyrimido[4,5-c]azepine derivatives on serotonin receptor activity. The results indicated that certain modifications to the core structure significantly enhanced receptor affinity and selectivity. This study lays the groundwork for future antidepressant drug development .
Case Study 2: Anticancer Activity
In vitro studies have shown that specific derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
Core Structural Differences
The compound’s key structural analogs include:
Key Observations :
- Azepine vs. Diazepine Cores : The target compound’s azepine ring (one nitrogen) contrasts with diazepine derivatives (two nitrogens), which may enhance hydrogen bonding and receptor interaction in the latter .
- Substituent Effects : Ethoxymethyl and phenyl groups in diazepine derivatives improve lipophilicity and binding affinity, as seen in their antitumor and HIV-integrase inhibitory activities .
Physicochemical and Crystallographic Data
- Diazepine Derivative: Crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 13.831 Å, b = 8.9904 Å, c = 14.978 Å, β = 112.79° .
Q & A
Basic: What are the common synthetic routes for preparing 6,7,8,9-tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione derivatives?
Answer:
The synthesis typically involves multi-step heterocyclic condensation and functionalization. A validated approach includes:
- Step 1: Formation of the pyrimidine core via cyclization of acylated intermediates, as seen in regioselective pyrimidoquinoline syntheses .
- Step 2: Reduction of lactam intermediates using agents like LiAlH₄ to generate tetrahydroazepine rings, followed by acid-catalyzed ring closure .
- Step 3: Purification via silica gel chromatography with solvent gradients (e.g., petroleum ether:EtOAc = 7:1) to isolate target compounds in yields up to 76% .
Key Considerations: Optimize stoichiometry and reaction time to minimize side products like over-reduced byproducts.
Advanced: How can regioselectivity challenges in fused-ring systems be addressed during synthesis?
Answer:
Regioselectivity in pyrimido-azepine systems is influenced by:
- Substituent Effects: Electron-donating groups (e.g., methyl or phenyl) at specific positions guide cyclization pathways .
- Catalytic Strategies: Ruthenium-catalyzed ring-closing metathesis (RCM) ensures precise control over ring size and regiochemistry, as demonstrated in spirocyclic analogs .
- Thermodynamic vs. Kinetic Control: For example, refluxing in THF with HCl favors thermodynamically stable twist-boat conformations in diazepine rings .
Validation: Use X-ray crystallography (e.g., P2₁/n space group analysis) to confirm regiochemical outcomes .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- X-ray Crystallography: Resolves the twist-boat conformation of the diazepine ring and dihedral angles (e.g., 80.8° between pyrimidine and phenyl rings) .
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., NH groups at δ 10–12 ppm) and confirms fusion of pyrimidine and azepine rings .
- Mass Spectrometry: High-resolution ESI-MS validates molecular formulas (e.g., C₁₇H₂₂N₄O₃, [M+H]⁺ = 331.176) .
Advanced: How can conformational isomerism in the azepine ring impact biological activity?
Answer:
- Conformational Flexibility: The twist-boat conformation (C4, C6, N3, N4 coplanar) enhances binding to rigid enzyme pockets (e.g., HIV-1 reverse transcriptase) by accommodating torsional strain .
- Hydrogen Bonding: Intermolecular N–H···O and C–H···O interactions stabilize bioactive conformers, as shown in crystal packing studies .
- Structure-Activity Relationship (SAR): Modifying substituents (e.g., ethoxymethyl vs. methyl groups) alters ring puckering, affecting potency against targets like p38MAPK .
Basic: What in vitro assays are used to evaluate biological activity?
Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values against HIV-1 reverse transcriptase or tyrosine kinases using fluorescence-based substrate turnover .
- Antiproliferative Screening: MTT assays on cancer cell lines (e.g., HepG2) at concentrations ≤10 µM, with dose-response curves over 72 hours .
- Cytotoxicity Controls: Compare to non-tumorigenic cells (e.g., HEK293) to assess selectivity .
Advanced: How can contradictory data on biological activity across studies be resolved?
Answer:
- Experimental Reproducibility: Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolic Stability Testing: Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) that may reduce apparent potency .
- Computational Modeling: Molecular dynamics simulations (e.g., AutoDock Vina) can reconcile divergent SAR data by predicting binding modes under varying pH or co-solvent conditions .
Basic: What are the key stability considerations for storage and handling?
Answer:
- Temperature Sensitivity: Store at –20°C under argon to prevent oxidation of the tetrahydroazepine ring .
- pH-Dependent Degradation: Avoid aqueous solutions below pH 5, where lactam ring hydrolysis accelerates .
- Light Sensitivity: Protect from UV exposure to prevent photooxidation of the pyrimidine-dione moiety .
Advanced: What strategies enhance solubility for in vivo studies?
Answer:
- Prodrug Design: Introduce phosphate or amino acid esters at the dione oxygen to improve aqueous solubility .
- Nanoparticle Formulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release, as validated in murine models .
- Co-Crystallization: Use co-formers like succinic acid to create stable salts with enhanced dissolution profiles .
Basic: How are computational methods applied to optimize this scaffold?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .
- QSAR Modeling: Correlate logP values (e.g., 1.8–2.5) with cellular permeability using Molinspiration or SwissADME .
- Docking Studies: Glide SP mode in Schrödinger Suite predicts binding poses to targets like integrase enzymes (GoldScore > 60) .
Advanced: What mechanistic insights explain its dual activity as an antiviral and antitumor agent?
Answer:
- Target Overlap: Inhibition of kinases (e.g., p38MAPK) and viral enzymes (e.g., HIV-1 RT) via conserved ATP-binding pockets .
- Redox Modulation: The dione moiety acts as a Michael acceptor, depleting cellular glutathione and sensitizing cancer cells to apoptosis .
- Epigenetic Effects: Pyrimido-azepine scaffolds intercalate DNA, inducing histone deacetylase (HDAC) inhibition in leukemia cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
